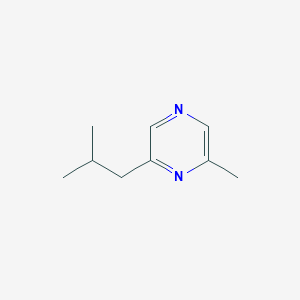
2-Methyl-6-(2-methylpropyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-isobutylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are known for their distinctive odors and are often found in various natural sources such as plants, animals, and microorganisms. This compound, in particular, is notable for its strong, earthy, and nutty aroma, making it a valuable component in the flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-isobutylpyrazine typically involves the condensation of appropriate aldehydes and amines. One common method is the reaction of 2-methylpyrazine with isobutyraldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired pyrazine derivative .
Industrial Production Methods: Industrial production of 2-Methyl-6-isobutylpyrazine often employs catalytic processes to enhance yield and efficiency. Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are frequently used to facilitate the formation of the pyrazine ring. Additionally, green chemistry approaches, including the use of environmentally benign solvents and reagents, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-6-isobutylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include pyrazine N-oxides, dihydropyrazines, and various substituted pyrazines, depending on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-isobutylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in natural signaling processes, such as pheromone communication in insects.
Medicine: Research is ongoing into its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-isobutylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering a sensory response that is perceived as its characteristic aroma. Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3-isobutylpyrazine
- 2-Methoxy-3-isobutylpyrazine
- 2-Isopropylpyrazine
- 2,5-Dimethylpyrazine
Comparison: 2-Methyl-6-isobutylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct olfactory properties compared to its analogs. For instance, 2-Methoxy-3-isobutylpyrazine has a more pronounced green and bell pepper-like aroma, while 2,5-Dimethylpyrazine is known for its nutty and roasted notes .
Eigenschaften
CAS-Nummer |
32184-48-8 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-methyl-6-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C9H14N2/c1-7(2)4-9-6-10-5-8(3)11-9/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
LIRDEXCRJBABIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=N1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


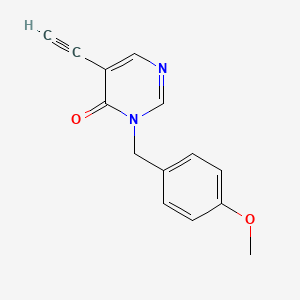



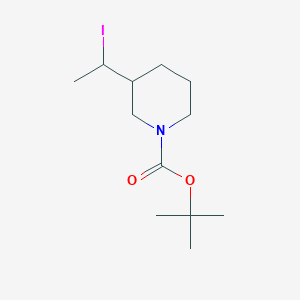

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
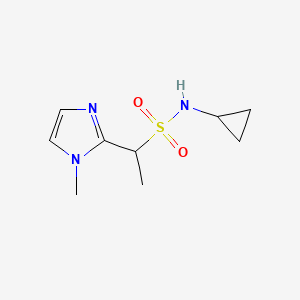

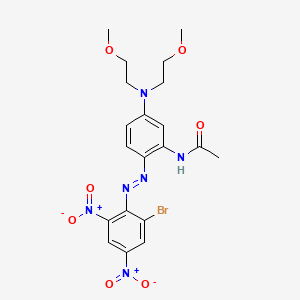

![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)

